molecular formula C19H19N3O5 B14977611 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14977611
M. Wt: 369.4 g/mol
InChI Key: SENOYURFLSRORY-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting carboxylic acids with amidoximes.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This stability allows the compound to effectively interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its stability in various chemical environments.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O5/c1-3-25-15-6-4-13(5-7-15)18-21-19(22-27-18)20-17(23)12-26-16-10-8-14(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

SENOYURFLSRORY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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